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Compound of Interest

3-(4-methoxyphenyl)-1H-pyrazole-
Compound Name:
4-carboxylic acid

Cat. No.: B020209

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and
potential biological significance of the heterocyclic compound, 3-(4-methoxyphenyl)-1H-
pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this
specific molecule, this guide leverages data from closely related analogs to provide a robust
predictive characterization.

~hemical Identi

Property Value Source

3-(4-methoxyphenyl)-1H-
IUPAC Name ] ] PubChem
pyrazole-4-carboxylic acid

Molecular Formula C11H10N203 PubChem

Molecular Weight 218.21 g/mol PubChem

CAS Number 618383-46-3 PubChem

PubChem CID 3782278 PubChem
COC1=CcC=C(C=C1)C2=C(C=

SMILES PubChem
NN2)C(=0)O
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Synthesis

A plausible synthetic route to 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves a
multi-step process, beginning with the formation of a pyrazole-4-carbaldehyde intermediate,
followed by oxidation to the desired carboxylic acid. An alternative pathway involves the
synthesis of the corresponding ethyl ester and its subsequent hydrolysis.
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Caption: Proposed synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Experimental Protocols

1. Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Analogous Procedure)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b020209?utm_src=pdf-body
https://www.benchchem.com/product/b020209?utm_src=pdf-body-img
https://www.benchchem.com/product/b020209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol is adapted from the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-
pyrazole-4-carbaldehyde.

Step 1: Formation of the Hydrazone. 4-Methoxyacetophenone is reacted with hydrazine
hydrate in a suitable solvent such as ethanol with catalytic acid to form the corresponding
hydrazone. The product is isolated by precipitation and filtration.

Step 2: Vilsmeier-Haack Formylation. To a solution of the hydrazone in dimethylformamide
(DMF), the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) is added
dropwise at a low temperature. The reaction mixture is then heated. After completion, the
mixture is poured into ice water and neutralized, yielding the crude pyrazole-4-carbaldehyde,
which can be purified by column chromatography.[1]

. Oxidation to 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (General Procedure)
This protocol is based on the general oxidation of 4-formylpyrazoles.

The 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is dissolved in a mixture of pyridine
and water.

Potassium permanganate (KMnQOa) is added portion-wise while monitoring the reaction
temperature.

After the reaction is complete, the manganese dioxide is filtered off, and the filtrate is
acidified to precipitate the carboxylic acid.

The product is collected by filtration, washed with water, and dried.
. Alternative Synthesis via Ester Hydrolysis (General Procedure)
This protocol is based on the hydrolysis of pyrazole carboxylate esters.

o Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is dissolved in a mixture of methanol
and an aqueous solution of sodium hydroxide.

e The mixture is stirred at room temperature or gently heated until the ester is fully consumed
(monitored by TLC).
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e The methanol is removed under reduced pressure, and the aqueous solution is acidified with
a mineral acid (e.g., HCI) to precipitate the carboxylic acid.

e The solid product is collected by filtration, washed with water, and dried.[2]

Spectroscopic and Physical Characterization

Direct experimental data for the target compound is not readily available in the cited literature.
The following tables present data for a closely related analog, 3-(2-chloroethoxy)-1-(4-
methoxyphenyl)-1H-pyrazole-4-carbaldehyde, to provide an expected spectroscopic profile.

1H NMR Data (Analoqg)

Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Solvent:
CDCIs Frequency: 700 MHz

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
9.86 S 1H -CHO
8.15 S 1H Pyrazole H-5
7.56-7.51 m 2H Phenyl H-2,6
7.00-6.95 m 2H Phenyl H-3,5
4.64 t 2H -OCH2CHzCI
3.91 t 2H -OCH2CH:CI
3.85 S 3H -OCHs

Source:[1]

13C NMR Data (Analog)

Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Solvent:
CDCIs Frequency: 176 MHz
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Chemical Shift (6, ppm) Assignment
183.1 -CHO
163.0 Pyrazole C-3
158.9 Phenyl C-4
132.5 Phenyl C-1
129.3 Pyrazole C-5
120.6 Phenyl C-2,6
114.7 Phenyl C-3,5
110.9 Pyrazole C-4
68.9 -OCH2CH2ClI
55.6 -OCHs
41.5 -OCH2CH2CI
Source:[1]

IR and Mass Spectrometry Data (Analog)

Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Technique Data

**|R (neat, vmax, cm™1) ** 1667 (C=0), 1516, 1246 (C-0O)

m/z [M+H]* calcd for C13H14CIN203: 281.0687,

HRMS (ESI-TOF) found: 281.0691

Source:[1]

Physical Properties (Analog)

Compound: 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester
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Property Value
Melting Point 209-211 °C
Source:[3]

Biological Activity and Potential Applications

While specific biological data for 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is not
available, the pyrazole scaffold is a well-established pharmacophore with a broad range of
biological activities.

Known Activities of Pyrazole Derivatives

o Anti-inflammatory: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX)
enzymes, particularly COX-2. This has led to the development of non-steroidal anti-
inflammatory drugs (NSAIDS).

e Anticancer: Certain pyrazole-containing compounds have demonstrated cytotoxic activity
against various cancer cell lines. Their mechanisms of action can include the inhibition of
kinases and tubulin polymerization.[4]

o Antimicrobial: The pyrazole nucleus is present in some antimicrobial agents.

o Other Activities: Pyrazole derivatives have also been investigated for their potential as
antiviral, antidepressant, and anticonvulsant agents.

Potential Signhaling Pathway Involvement: COX-2
Inhibition

Given the prevalence of COX-2 inhibition among pyrazole derivatives, a potential mechanism
of action for 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid could involve this pathway.
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Caption: Inhibition of the COX-2 pathway by a pyrazole compound.

Conclusion

3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of interest
for which a plausible synthetic route can be proposed based on established chemical
transformations of related pyrazole derivatives. While direct experimental characterization is
lacking in the current literature, analysis of analogous compounds provides a strong predictive
framework for its spectroscopic and physical properties. The well-documented biological
activities of the pyrazole scaffold, particularly in the context of anti-inflammatory and anticancer
applications, suggest that this compound may be a valuable candidate for further investigation
in drug discovery and development programs. Further research is warranted to synthesize and
characterize this molecule and to explore its biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30006160/
https://pubmed.ncbi.nlm.nih.gov/30006160/
https://pubmed.ncbi.nlm.nih.gov/30006160/
https://www.benchchem.com/product/b020209#characterization-of-3-4-methoxyphenyl-1h-pyrazole-4-carboxylic-acid
https://www.benchchem.com/product/b020209#characterization-of-3-4-methoxyphenyl-1h-pyrazole-4-carboxylic-acid
https://www.benchchem.com/product/b020209#characterization-of-3-4-methoxyphenyl-1h-pyrazole-4-carboxylic-acid
https://www.benchchem.com/product/b020209#characterization-of-3-4-methoxyphenyl-1h-pyrazole-4-carboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b020209?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

